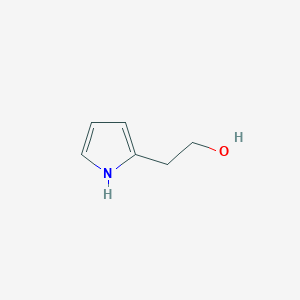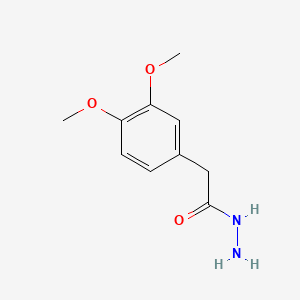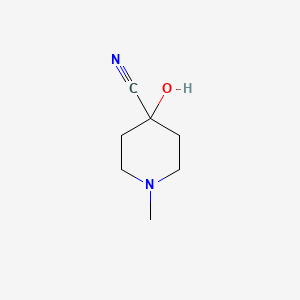![molecular formula C6H5ClN4 B1296376 5-Cloro-[1,2,4]triazolo[4,3-a]piridin-3-amina CAS No. 66999-63-1](/img/structure/B1296376.png)
5-Cloro-[1,2,4]triazolo[4,3-a]piridin-3-amina
Descripción general
Descripción
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position
Aplicaciones Científicas De Investigación
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cancer cells , thereby inhibiting their growth and proliferation .
Análisis Bioquímico
Biochemical Properties
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy. Additionally, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can bind to metal ions, forming complex compounds that can act as fluorescence sensors or catalysts .
Cellular Effects
The effects of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in HCT-116 cells, by causing G2/M phase arrest . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can alter gene expression and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
At the molecular level, 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, preventing ATP from accessing the enzyme and thus inhibiting its function . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, with some studies indicating sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported into cells via specific transporters, where it accumulates in certain tissues . This selective distribution can enhance its therapeutic efficacy while reducing systemic toxicity.
Subcellular Localization
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the oxidative cyclization of appropriate precursors. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor and its antiproliferative activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Explored for its use in medicinal chemistry and materials science.
Uniqueness
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHBWVYQLECGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314925 | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-63-1 | |
| Record name | 5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289817 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66999-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















